2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid
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Overview
Description
2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-3-phenylpropanoic acid is a compound with significant importance in various scientific fields. It is known for its unique structure, which includes an imidazole ring and a phenyl group, making it a versatile molecule in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-3-phenylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as histidine and phenylalanine derivatives.
Coupling Reaction: The amino group of histidine is protected using a suitable protecting group. The carboxyl group of phenylalanine is activated using reagents like carbodiimides, and then coupled with the protected histidine derivative.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Nucleophiles like amines or thiols, basic conditions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-3-phenylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme catalysis and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways Involved: The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Histidine: Shares the imidazole ring structure.
Phenylalanine: Contains the phenyl group.
Tyrosine: Similar aromatic structure with an additional hydroxyl group.
Uniqueness
2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-3-phenylpropanoic acid is unique due to its combined imidazole and phenyl functionalities, providing a versatile platform for various chemical modifications and applications.
This detailed article covers the essential aspects of 2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-3-phenylpropanoic acid, highlighting its significance in scientific research and industry
Biological Activity
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid, also known as a derivative of phenylpropanoic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including an imidazole ring and a phenylpropanoic acid backbone, which may contribute to its pharmacological properties.
The molecular formula of this compound is C12H16N4O3. Key physical properties include:
Property | Value |
---|---|
Molecular Weight | 256.28 g/mol |
Boiling Point | 737.6 °C |
Density | 1.492 g/cm³ |
Refractive Index | 1.62 |
Flash Point | 399.9 °C |
These properties suggest that the compound is stable at room temperature and may require specific conditions for handling and storage.
Antitumor Activity
Recent studies have indicated that compounds related to phenylpropanoic acids exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. A notable study reported that certain derivatives demonstrated IC50 values in the nanomolar range against A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer) cell lines, suggesting potent cytotoxic effects .
The mechanism through which this compound exerts its biological effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Compounds with similar structures have been shown to inhibit key enzymes involved in tumor growth and metastasis, such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs) .
Case Studies
- Study on Cytotoxicity : In a controlled laboratory setting, derivatives of this compound were tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with the most effective compounds exhibiting IC50 values significantly lower than standard chemotherapeutics .
- In Vivo Studies : Animal models treated with analogs of this compound displayed reduced tumor sizes compared to control groups. These studies further confirmed the potential of this compound in cancer therapy .
Summary of Findings
The biological activity of this compound is promising, particularly in the context of cancer treatment. Its structural characteristics allow it to interact with biological systems effectively, leading to significant antitumor activity through various mechanisms.
Properties
IUPAC Name |
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c16-12(7-11-8-17-9-18-11)14(20)19-13(15(21)22)6-10-4-2-1-3-5-10/h1-5,8-9,12-13H,6-7,16H2,(H,17,18)(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAUFHMAAVTODF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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